5-Bromopyrido[4,3-d]pyrimidine, specifically 8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one, is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound features a fused structure of pyridine and pyrimidine rings, with a bromine atom located at the 8th position and a keto group at the 4th position. Its unique structure makes it of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The compound is identified by the CAS number 1256353-15-7 and has been studied for its various synthetic routes and biological properties .
5-Bromopyrido[4,3-d]pyrimidine is classified as a heterocyclic aromatic compound. It is part of a broader category of pyrimidine derivatives that exhibit diverse biological activities. The compound has been synthesized and characterized in various studies focused on its potential applications in pharmaceuticals, particularly as a building block for more complex heterocyclic compounds .
The synthesis of 5-Bromopyrido[4,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. Two main synthetic strategies are commonly employed:
For industrial applications, optimized synthetic routes are employed to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are utilized to enhance production efficiency. The use of catalysts and controlled reaction conditions further improves the synthesis process .
The molecular formula for 5-Bromopyrido[4,3-d]pyrimidine is , with a molecular weight of approximately 226.03 g/mol. The compound exhibits several structural features:
5-Bromopyrido[4,3-d]pyrimidine can undergo various chemical reactions:
Reagents such as amines or thiols are commonly used for substitution reactions, while oxidizing agents like potassium permanganate facilitate oxidation processes. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) to optimize yields .
The mechanism of action for 5-Bromopyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets within biological systems. It has been shown to bind to certain enzymes and receptors, modulating their activity which can lead to various biological effects. For instance, it may inhibit kinase activity, impacting cell signaling pathways relevant to cancer progression. This modulation is crucial for its potential therapeutic applications in oncology .
5-Bromopyrido[4,3-d]pyrimidine has numerous scientific applications:
Pyridopyrimidines represent a privileged class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their structural resemblance to purine bases and versatile pharmacological profiles. These bicyclic frameworks result from the fusion of pyridine and pyrimidine rings, with four possible isomeric configurations determined by the relative positioning of nitrogen atoms: pyrido[2,3-d], pyrido[3,2-d], pyrido[3,4-d], and pyrido[4,3-d]pyrimidines. Among these, the pyrido[4,3-d]pyrimidine scaffold has emerged as a particularly promising chemotype for anticancer drug development, distinguished by its planar geometry that facilitates deep penetration into enzyme active sites and its capacity for diverse structural modifications that enable optimization of target affinity and selectivity [5] [9]. The molecular architecture of this scaffold allows it to mimic ATP binding in kinase domains while providing multiple vectors for chemical derivatization—features that have been exploited in the design of inhibitors targeting critical oncogenic pathways. Within this structural family, 5-bromopyrido[4,3-d]pyrimidine serves as a pivotal synthetic intermediate, where the bromine atom at the C5 position provides a reactive handle for transition metal-catalyzed cross-coupling reactions, enabling rapid diversification for structure-activity relationship (SAR) exploration and lead optimization campaigns [3] [7].
Pyrido[4,3-d]pyrimidine derivatives have demonstrated compelling pharmacological potential, particularly in oncology, where their ability to modulate key cancer-associated enzymes has translated into potent antiproliferative effects across diverse cellular models. The scaffold's significance is exemplified by its presence in advanced preclinical candidates and mechanistic probes targeting critical nodes in cellular signaling networks. One prominent therapeutic application lies in the inhibition of human topoisomerase II (topoII), a validated anticancer target responsible for regulating DNA topology during replication and transcription. Tetrahydropyrido[4,3-d]pyrimidine derivatives have been rationally designed to disrupt topoII function without acting as classical poisons—a distinction that may mitigate the risk of therapy-related secondary malignancies associated with conventional topoII inhibitors like etoposide. Compound ARN21929 (IC~50~ = 4.5 ± 1.0 µM) exemplifies this approach, exhibiting excellent solubility (>250 µM) and metabolic stability (t~1/2~ > 120 min in mouse plasma) alongside potent enzymatic inhibition. Although its cellular permeability requires optimization (IC~50~ > 100 µM in cancer cell lines), this derivative represents a promising starting point for developing safer topoII-targeted therapies [6].
Beyond topoisomerase inhibition, pyrido[4,3-d]pyrimidines have shown pronounced activity against tyrosine kinases implicated in tumor proliferation and survival. The 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine scaffold has served as a versatile template for generating targeted inhibitors through nucleophilic aromatic substitution or palladium-catalyzed coupling at the C4 position. Derivatives bearing electron-withdrawing groups (e.g., 4-Cl, 3-F) on aniline linkers demonstrated exceptional selectivity against renal (UO-31) and breast cancer (MCF-7, MDA-MB-468) cell lines in the NCI-60 panel. Specifically, compound 21 (3-fluoro derivative) inhibited growth in MCF-7 and MDA-MB-468 cells by 60.77% and 71.42%, respectively, outperforming analogues with thiol or ether linkers. The methoxy group at C8 proved critical for activity, as its replacement by a hydroxyl diminished potency [2] [4].
Table 1: Biological Activities of Key Pyrido[4,3-d]pyrimidine Derivatives
Compound | Substituents | Biological Target | Key Activity | Reference |
---|---|---|---|---|
ARN21929 | Ortho-fluorinated aniline | Topoisomerase II | IC~50~ = 4.5 ± 1.0 µM; Excellent solubility (>250 µM) | [6] |
Compound 13 | 4-Chloroaniline, C8-OMe | Kinase (Renal cancer) | Selective growth inhibition against UO-31 (42.85%) | [2] |
Compound 21 | 3-Fluoroaniline, C8-OMe | Kinase (Breast cancer) | Growth inhibition: MCF-7 (60.77%), MDA-MB-468 (71.42%) | [2] [4] |
5-Bromopyrido[4,3-d]pyrimidine | Br at C5 | Synthetic intermediate | Suzuki-Miyaura coupling precursor | [3] [7] |
The synthetic versatility of 5-bromopyrido[4,3-d]pyrimidine underpins its strategic importance in medicinal chemistry. This brominated derivative (Molecular Weight: 210.03 g/mol, SMILES: BrC~1~=CN=CC~2~=NC=NC=C~21~) functions as a high-value building block for transition metal-catalyzed reactions, enabling efficient C-C bond formation essential for generating structurally diverse libraries. Suzuki-Miyaura cross-coupling with organoboron reagents allows the introduction of aromatic, heteroaromatic, or alkenyl groups at the C5 position, facilitating rapid exploration of steric and electronic effects on target engagement. This reactivity is leveraged in multi-step syntheses of complex derivatives, exemplified by routes starting from 5-bromopyrido[2,3-d]pyrimidine intermediates that undergo palladium-catalyzed coupling with organozinc halides en route to dihydrofolate reductase inhibitors [3] [7]. The commercial availability of 5-bromopyrido[4,3-d]pyrimidine further accelerates drug discovery efforts, though specialized handling (cold-chain transportation) is recommended to preserve its reactivity [3].
The biological activity of pyridopyrimidine scaffolds exhibits a profound dependence on nitrogen atom positioning, dictating hydrogen bonding patterns, dipole moments, and molecular electrostatic potentials that collectively influence target recognition and binding affinity. Comparative analyses across isomeric series reveal distinct pharmacological profiles attributable to these subtle structural differences. Pyrido[4,3-d]pyrimidines frequently demonstrate kinase selectivity profiles divergent from their [2,3-d] and [3,4-d] isomers. For instance, while pyrido[2,3-d]pyrimidines like palbociclib selectively inhibit cyclin-dependent kinases CDK4/CDK6 (approved for breast cancer), and dilmapimod targets p38 MAP kinase, the [4,3-d] isomers show stronger propensities for inhibiting topoisomerase II and receptor tyrosine kinases implicated in renal and breast cancers [9] [10]. This differential target engagement arises from the distinct spatial orientation of hydrogen bond acceptors (N1, N3) and the altered topography of hydrophobic regions, which either enhance or impede complementarity with specific binding pockets.
Table 2: Influence of Pyridopyrimidine Isomerism on Biological Targets and Selectivity
Isomer Type | Representative Derivatives | Primary Biological Targets | Therapeutic Indications | Key Structural Features |
---|---|---|---|---|
Pyrido[4,3-d] | ARN21929, Compound 21 | Topoisomerase II, Tyrosine kinases | Renal/Breast cancers | C5/C6 fusion point; H-bond acceptors at N1/N3 |
Pyrido[2,3-d] | Palbociclib, Piritrexim | CDK4/6, Dihydrofolate reductase | Breast cancer, Antifolates | C6/C7 fusion; Linear hydrogen bonding array |
Pyrido[3,4-d] | - | PI3K/mTOR, Fibroblast growth factor receptors | Oncology under investigation | Angular geometry; Distinct dipole alignment |
The C5 bromination in pyrido[4,3-d]pyrimidine confers unique advantages for molecular design, enhancing both reactivity and intermolecular interactions critical for bioactivity. Positioned at the electron-deficient pyrimidine ring, the bromine atom:
Molecular modeling studies corroborate these observations, demonstrating that bromo-substituted derivatives exhibit distinct binding modes within topoII and kinase active sites. Docking simulations of tetrahydropyrido[4,3-d]pyrimidines in the ATP-binding cleft of topoII revealed that the bromine atom engages in halogen bonding with carbonyl oxygen atoms of key residues (e.g., Lys454, Asp543), while the core nitrogen atoms form critical hydrogen bonds with the protein backbone. These interactions stabilize the inhibitor-enzyme complex in a manner not replicable by [2,3-d] isomers, which adopt a different orientation due to altered nitrogen positioning [6]. Similarly, in kinase targets, the C5 bromine in pyrido[4,3-d]pyrimidine derivatives occupies a hydrophobic subpocket adjacent to the hinge region, contributing to binding energy through van der Waals contacts and desolvation effects—a feature exploited in the optimization of selective inhibitors against drug-resistant cancer variants [2] [10].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0